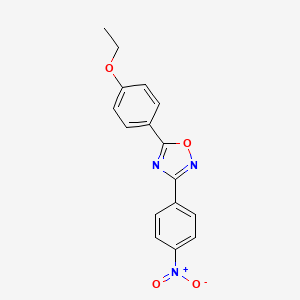![molecular formula C18H20N2O5 B5722837 3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide, commonly known as DMBA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of hydrazide derivatives and has shown promising results in various studies.
Wirkmechanismus
DMBA induces oxidative stress by generating reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells and tissues. These ROS and RNS can damage cellular components such as DNA, proteins, and lipids, leading to cell death and tissue damage. DMBA has been shown to activate various cellular signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DMBA has been shown to induce DNA damage and mutations in cells, leading to the development of tumors in animal models. It has also been shown to cause neurodegeneration and oxidative stress-related damage in the brain. DMBA has been used to study the effects of oxidative stress on various biochemical and physiological processes such as inflammation, apoptosis, and cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
DMBA has several advantages as a research tool. It is a potent inducer of oxidative stress and can be used to study the effects of oxidative stress on various cellular processes. DMBA is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, DMBA has some limitations. It is a toxic compound and requires careful handling and disposal. DMBA can also have non-specific effects on cells and tissues, making it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on DMBA. One area of research is the development of new compounds based on the structure of DMBA that can induce oxidative stress with greater specificity and potency. Another area of research is the use of DMBA to study the effects of oxidative stress on specific cellular processes and signaling pathways. Finally, DMBA can be used to study the effects of oxidative stress on the development and progression of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, DMBA is a synthetic compound that has been widely used in scientific research as a tool to investigate the role of oxidative stress in disease development. It induces oxidative stress by generating ROS and RNS in cells and tissues, leading to DNA damage and cell death. DMBA has several advantages as a research tool, but also has some limitations. Future research on DMBA will continue to shed light on the mechanisms of oxidative stress-related disorders and may lead to the development of new therapeutic strategies.
Synthesemethoden
DMBA can be synthesized by the reaction of 4-methoxybenzoyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazine hydrate to form DMBA. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
DMBA has been used in various scientific studies as a tool to investigate the role of oxidative stress in disease development. It has been shown to induce oxidative stress in cells and tissues, leading to DNA damage and cell death. DMBA has been used to study the mechanisms of carcinogenesis, neurodegenerative diseases, and other oxidative stress-related disorders.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-14-7-4-12(5-8-14)10-17(21)19-20-18(22)13-6-9-15(24-2)16(11-13)25-3/h4-9,11H,10H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELXPUOPBNTZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)
![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)




![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B5722817.png)

![N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)
![N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)
